1-(3,5-Dichlorophenyl)-2-(4-fluorophenyl)ethan-1-amine hydrochloride
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Overview
Description
1-(3,5-Dichlorophenyl)-2-(4-fluorophenyl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of substituted phenethylamines. This compound is characterized by the presence of dichlorophenyl and fluorophenyl groups attached to an ethanamine backbone. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dichlorophenyl)-2-(4-fluorophenyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichlorobenzaldehyde and 4-fluorobenzylamine as the primary starting materials.
Formation of Intermediate: The 3,5-dichlorobenzaldehyde undergoes a condensation reaction with 4-fluorobenzylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to form the intermediate 1-(3,5-dichlorophenyl)-2-(4-fluorophenyl)ethanol.
Conversion to Amine: The intermediate is then subjected to a dehydration reaction using a dehydrating agent like thionyl chloride or phosphorus oxychloride to yield 1-(3,5-dichlorophenyl)-2-(4-fluorophenyl)ethan-1-amine.
Formation of Hydrochloride Salt: Finally, the free base amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow reactors.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dichlorophenyl)-2-(4-fluorophenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1-(3,5-Dichlorophenyl)-2-(4-fluorophenyl)ethan-1-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various medical conditions.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Dichlorophenyl)-2-(4-fluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It may bind to specific receptors in the body, modulating their activity.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting biochemical pathways.
Signal Transduction: It may influence signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-Dichlorophenyl)-2-phenylethan-1-amine hydrochloride
- 1-(4-Fluorophenyl)-2-phenylethan-1-amine hydrochloride
- 1-(3,5-Dichlorophenyl)-2-(4-chlorophenyl)ethan-1-amine hydrochloride
Uniqueness
1-(3,5-Dichlorophenyl)-2-(4-fluorophenyl)ethan-1-amine hydrochloride is unique due to the presence of both dichlorophenyl and fluorophenyl groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be attributed to differences in electronic effects, steric hindrance, and overall molecular structure.
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)-2-(4-fluorophenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2FN.ClH/c15-11-6-10(7-12(16)8-11)14(18)5-9-1-3-13(17)4-2-9;/h1-4,6-8,14H,5,18H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFIYWRSZRXSCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C2=CC(=CC(=C2)Cl)Cl)N)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl3FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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